

Pre-clinical safety and toxicology of Solithromycin

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Compound of Interest

Compound Name: Solithromycin

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An In-depth Technical Guide on the Pre-clinical Safety and Toxicology of **Solithromycin**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solithromycin, a fourth-generation macrolide and the first fluoroketolide antibiotic, has been developed for the treatment of community-acquired bacterial pneumonia (CABP). Its pre-clinical safety and toxicology profile has been extensively evaluated to characterize potential risks prior to clinical use. This document provides a comprehensive overview of the non-clinical toxicology studies conducted on **solithromycin**, with a focus on hepatotoxicity, reproductive and developmental toxicity, genetic toxicity, and cardiovascular safety. The primary organ of toxicity identified in pre-clinical animal studies was the liver.^[1] No evidence of mutagenicity or teratogenicity was observed.

General Toxicology

Repeat-dose toxicity studies in both rodent and non-rodent species identified the liver as the primary target organ for **solithromycin**-related toxicity.

Key Findings from Repeat-Dose Toxicity Studies

Species	Duration	Route	Key Observations
Rat	4 weeks	Oral	Biliary inflammation, centrilobular necrosis/degeneration, and mortality.[1]
Monkey	13 weeks	Oral	Weight loss, centrilobular hepatocellular vacuolation, Kupffer cell hyperplasia, and moderate increases in AST, ALT, and GGT.[1]

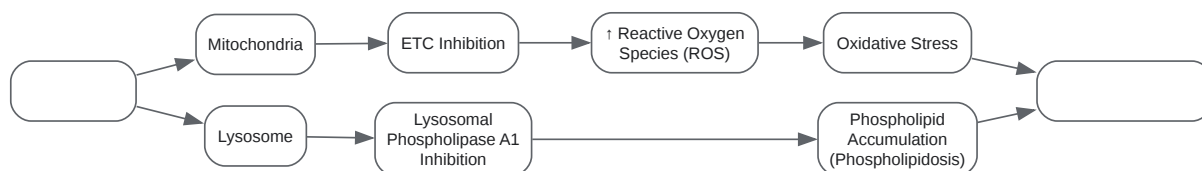
Hepatotoxicity

The most significant toxicological finding in pre-clinical studies was hepatotoxicity.[1]

Mechanism of Hepatotoxicity

In vitro and in vivo studies suggest a multi-faceted mechanism for **solithromycin**-induced liver injury:

- **Mitochondrial Dysfunction:** **Solithromycin** has been shown to be an inhibitor of the mitochondrial electron transport chain (ETC). This can lead to decreased ATP production and increased production of reactive oxygen species (ROS), causing cellular damage.
- **Oxidative Stress:** In vitro assays demonstrated that **solithromycin** can induce oxidative stress in a concentration-dependent manner.
- **Phospholipidosis:** Like other macrolides, **solithromycin** induces phospholipidosis, characterized by the accumulation of phospholipids within lysosomes.[2] This is thought to occur through the inhibition of lysosomal phospholipase A1.[2] While the direct toxicological consequence of phospholipidosis is debated, it is a consistent finding in repeat-dose animal studies.[2]



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Proposed Mechanistic Pathway of **Solithromycin**-Induced Hepatotoxicity.

Reproductive and Developmental Toxicology

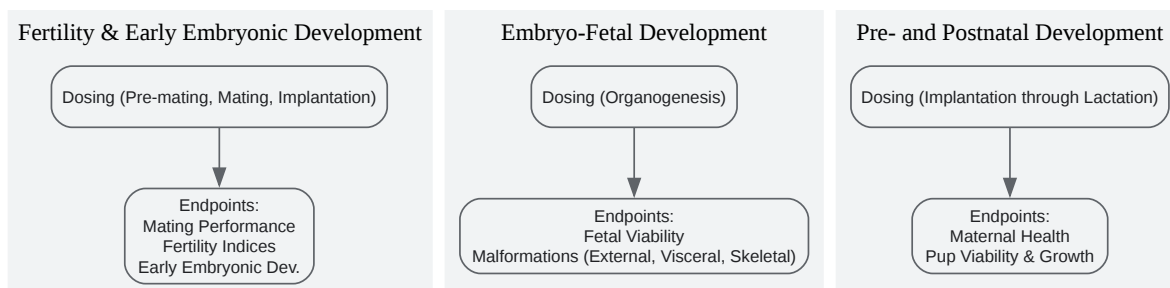
A comprehensive set of studies was conducted to evaluate the potential effects of **solithromycin** on fertility, embryo-fetal development, and pre- and postnatal development.

Summary of Reproductive and Developmental Toxicity Findings

Study Type	Species	Highest Dose Tested (NOAEL)	Key Findings
Fertility and Early Embryonic Development	Rat	220 mg/kg/day	No effect on male or female fertility.[2]
Embryo-Fetal Development	Rat	220 mg/kg/day	No evidence of teratogenic effects.[2]
Embryo-Fetal Development	Rabbit	200 mg/kg/day	No evidence of teratogenic effects.[2]
Pre- and Postnatal Development	Rat	200 mg/kg/day (Maternal)	Decreased pup weight during the pre-weaning period, likely secondary to reduced maternal food consumption at this dose.[2]

Experimental Protocols

- **Fertility and Early Embryonic Development (Rat):** Male and female rats were administered **solithromycin** prior to and during mating, and females were dosed through implantation. Endpoints evaluated included mating performance, fertility indices, and early embryonic development.
- **Embryo-Fetal Development (Rat and Rabbit):** Pregnant rats and rabbits were administered **solithromycin** during the period of organogenesis. Fetuses were examined for external, visceral, and skeletal malformations.
- **Pre- and Postnatal Development (Rat):** Pregnant rats were dosed from implantation through lactation. Maternal health, parturition, and pup viability, growth, and development were assessed.



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Workflow for Reproductive and Developmental Toxicity Studies.

Genetic Toxicology

Solithromycin was evaluated in a standard battery of in vitro and in vivo genetic toxicology assays to assess its potential for mutagenicity and clastogenicity.

Summary of Genetic Toxicology Findings

Assay	Test System	Result
Bacterial Reverse Mutation Assay	S. typhimurium, E. coli	Negative
Mouse Lymphoma Forward Mutation Assay	L5178Y TK+/- cells	Negative
Chromosomal Aberration Assay	Human peripheral blood lymphocytes	Negative
In vivo Micronucleus Test	Rat bone marrow	Negative

Finding: **Solithromycin** did not show evidence of mutagenic or clastogenic effects in any of the four genetic toxicity studies conducted.[\[2\]](#)

Experimental Protocols

- Bacterial Reverse Mutation Assay (Ames Test): Various strains of Salmonella typhimurium and Escherichia coli were exposed to **solithromycin** with and without metabolic activation to detect point mutations.
- Mouse Lymphoma Assay: L5178Y mouse lymphoma cells were used to detect forward mutations at the thymidine kinase (TK) locus.
- Chromosomal Aberration Assay: Human peripheral blood lymphocytes were treated with **solithromycin** to assess for structural chromosomal damage.
- In Vivo Micronucleus Test: Rats were administered **solithromycin**, and bone marrow cells were analyzed for the presence of micronuclei, an indicator of chromosomal damage.

Cardiovascular Toxicology

The potential for QT interval prolongation, a known class effect of some macrolides, was investigated for **solithromycin**.

Key Findings

- A thorough QT/QTc study in healthy volunteers demonstrated that **solithromycin** does not cause clinically significant QT interval prolongation at therapeutic and supratherapeutic doses.
- In vitro studies showed no significant inhibition of key cardiac ion channels, including hNav1.5, hCav1.2, and hHCN4, which are involved in cardiac repolarization and conduction. [2]

Conclusions

The pre-clinical toxicology profile of **solithromycin** is characterized by dose- and duration-dependent hepatotoxicity, which appears to be mediated through mitochondrial dysfunction and phospholipidosis. Importantly, **solithromycin** was not found to be mutagenic, clastogenic, or teratogenic in a comprehensive set of non-clinical safety studies. No significant cardiovascular risks were identified. These findings, particularly the hepatotoxicity, were a key consideration in the clinical development and regulatory review of **solithromycin**.

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References

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